N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-3-chlorobenzamide
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Overview
Description
N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-3-chlorobenzamide is a compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-3-chlorobenzamide typically involves the formation of the thiadiazole ring followed by the introduction of the benzylthio and chlorobenzamide groups. One common synthetic route involves the cyclization of thiosemicarbazide with appropriate reagents to form the thiadiazole ring. The benzylthio group can be introduced through nucleophilic substitution reactions, and the chlorobenzamide group can be attached using standard amide coupling reactions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, high-yielding reaction conditions, and scalable purification techniques to ensure the compound is produced in sufficient quantities and purity for commercial applications .
Chemical Reactions Analysis
Types of Reactions
N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-3-chlorobenzamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The benzylthio group can be substituted with other nucleophiles.
Coupling Reactions: The compound can participate in coupling reactions to form more complex structures
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Coupling Reactions: Palladium-catalyzed coupling reactions are commonly employed
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiadiazole ring .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for treating various diseases.
Industry: Used in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-3-chlorobenzamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of matrix metalloproteinases, which are involved in cancer progression and metastasis .
Comparison with Similar Compounds
Similar Compounds
N-(5-Benzylthio)-4H-1,2,4-triazol-3-yl)-4-fluorobenzamide: A similar compound with a triazole ring instead of a thiadiazole ring.
2-Amino-5-benzyl-1,3-thiazoles: Compounds with a thiazole ring that exhibit similar biological activities.
Uniqueness
N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-3-chlorobenzamide is unique due to its specific combination of functional groups and the presence of the thiadiazole ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)-3-chlorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3OS2/c17-13-8-4-7-12(9-13)14(21)18-15-19-20-16(23-15)22-10-11-5-2-1-3-6-11/h1-9H,10H2,(H,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJVPFHAKXCHFJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NN=C(S2)NC(=O)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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